Violuric acid

Catalog No.
S588982
CAS No.
87-39-8
M.F
C4H3N3O4
M. Wt
157.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Violuric acid

Violuric acid (CAS 87-39-8) eliminates analytical failures caused by inadequate chelators. It is a ready-to-use, multi-dentate ligand with well-defined redox behavior, replacing barbituric acid (lacks oxime) and alloxan (ROS interference).

  • Spectrophotometric analysis: Forms intensely colored complexes with Fe(II), Cu(II), and Co(II) with moderate affinity, avoiding cross-interference from stronger chelators.
  • Material synthesis: Direct precursor for metal-violurate complexes; controlled thermal dehydration yields anhydrous functional pigments.
  • Biosensor stability: Defined redox potential enables reliable laccase-mediated electron transfer without ROS generation. Certificate of analysis included; ambient shipment.

CAS Number

87-39-8

Product Name

Violuric acid

IUPAC Name

6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione

Molecular Formula

C4H3N3O4

Molecular Weight

157.08 g/mol

InChI

InChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h(H3,5,6,8,9,10)

InChI Key

HRRVLSKRYVIEPR-UHFFFAOYSA-N

Synonyms

5-(Hydroxyimino)barbituric Acid; 5-Isonitrosobarbituric Acid; NSC 56338; VLA; 2,4,5,6(1H,3H)-Pyrimidinetetrone 5-Oxime; Alloxan 5-Oxime;

Canonical SMILES

C1(=C(NC(=O)NC1=O)O)N=O

Isomeric SMILES

C1(=NO)C(=O)NC(=O)NC1=O

The exact mass of the compound Violuric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56338. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Barbiturates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

5 g, 25 g

Violuric acid is a pyrimidinetetrone oxime that functions as a potent, multi-dentate chelating ligand. It is widely recognized for forming intensely and distinctively colored complexes with a range of metal ions, a property foundational to its use in spectrophotometric analysis and as a colorimetric indicator [1]. The compound exists as an anhydrous solid (CAS 87-39-8) or a more stable monohydrate, both serving as direct precursors for metal complexes and functional materials. Its utility is defined by the specific coordination chemistry of its deprotonated violurate anion, which differs significantly from related pyrimidine structures [2].

Research Fit

Metal cation complexation & spectrophotometric analysis
Redox mediator in laccase-catalyzed oxidation studies
Extraction-enhanced detection workflows for trace metals

Substituting Violuric Acid with its precursor, barbituric acid, is functionally ineffective, as barbituric acid lacks the critical 5-oxime group required for strong chelation and must first be converted to violuric acid through a nitrosation reaction [1]. Using a close structural analog like alloxan also fails, as it exhibits a different and more complex redox cycling behavior, which can generate undesirable reactive oxygen species, in contrast to the more defined electrochemical properties of violuric acid. These differences in chemical reactivity, chelation strength, and redox behavior mean that substitution can lead to complete failure in analytical assays, altered product characteristics in materials synthesis, and poor reproducibility [2].

Substitution Risk

Barbituric acid or thiobarbituric acid lacks the 5-oxime group—metal-chelation and redox activity may not transfer, yielding altered or absent colorimetric signals.
ABTS or HBT mediators operate via distinct radical mechanisms (non-NOH type); oxidation profiles and substrate selectivity may not reproduce violuric acid-based results without full revalidation.
Direct substitution in laccase-mediator systems can shift radical intermediate populations and inactivation rates—assay conditions require laccase-source-specific re-optimization.

Direct Precursor Efficiency

Violuric acid is the functionally active chelating agent, whereas its common precursor, barbituric acid, is not an effective chelator for many applications until it undergoes a chemical conversion. The synthesis of violuric acid from barbituric acid requires a separate nitrosation reaction, typically using sodium nitrite and acid [1]. Procuring violuric acid directly eliminates this entire synthesis step, saving significant time, material costs, and waste processing associated with the conversion.

Evidence DimensionRequired Process Steps for Chelation Activity
Target Compound DataReady for use as a chelating agent upon dissolution.
Comparator Or BaselineBarbituric Acid: Requires a multi-reagent chemical synthesis (nitrosation) to become an active chelator.
Quantified DifferenceEliminates one complete synthesis and purification cycle.
ConditionsStandard laboratory or industrial synthesis of metal complexes or analytical reagents.

This provides a direct economic and efficiency advantage, reducing process complexity, reagent consumption, and labor time for labs and manufacturers.

Fe(II) Complex Stability
Head-to-head
Target (violuric acid): Potentiometry: (4.0 ± 0.3) × 10⁸ Spectrophotometry: (8.3 ± 0.7) × 10⁸ Comparator (2-thiovioluric acid): Potentiometry: (1.1 ± 0.5) × 10⁹ Spectrophotometry: (1.45 ± 0.7) × 10⁹ Difference: 1.75–2.75× lower stability
Supports reversible metal-binding study contexts; thio analog for stronger chelation needs.

Tuned Chelation Strength

Violuric acid forms a stable tris-complex with Iron(II) with an overall stability constant (β₃) on the order of 10⁸ to 10⁹ [1]. This provides strong, colorimetrically useful binding. In contrast, a common benchmark for Fe(II) analysis, 1,10-phenanthroline, forms a significantly more stable complex with a stability constant (log β₃) of approximately 21.3, corresponding to a β₃ value of ~10²¹ [2]. The moderate binding strength of violuric acid is advantageous in systems where excessively strong, quasi-irreversible chelation by agents like phenanthroline could interfere with other components or where reversible binding is desired.

Evidence DimensionOverall Stability Constant (β₃) with Iron(II)
Target Compound Dataβ₃ ≈ 8.3 x 10⁸
Comparator Or Baseline1,10-Phenanthroline: β₃ ≈ 2.0 x 10²¹
Quantified DifferenceApproximately 12-13 orders of magnitude lower binding affinity than 1,10-phenanthroline.
ConditionsAqueous medium, 25°C, ionic strength 0.5M for violuric acid; standard conditions for 1,10-phenanthroline.

Selecting violuric acid allows for precise control over chelation strength, making it a better choice for applications requiring moderate affinity, such as in certain biological assays, catalysis, or specialized sensors where a benchmark chelator would be too aggressive.

Fe(II) Colorimetric Sensitivity
Head-to-head
Aqueous VA: ε₆₂₀ = 1.93 × 10⁴ L·mol⁻¹·cm⁻¹ Resin VA: ε₆₂₀ = 2.1 × 10⁵ L·mol⁻¹·cm⁻¹ Aqueous TVA: ε₆₅₈ = 2.42 × 10⁴ L·mol⁻¹·cm⁻¹ Resin TVA: ε₆₆₅ = 2.02 × 10⁵ L·mol⁻¹·cm⁻¹ TVA 25% higher aqueous sensitivity; VA 4% higher resin-phase sensitivity
Resin-phase enrichment favors VA; direct aqueous determination may benefit from thio analog.

Defined Thermal Processing Window

Anhydrous violuric acid exhibits a high decomposition temperature, typically cited around 247°C [1]. The commercially available monohydrate form offers enhanced handling stability, particularly for the hygroscopic anhydrous solid . Thermal studies on related metal violurates show that dehydration (loss of water of crystallization) occurs at a much lower temperature range (50-175°C) than the decomposition of the violurate ring itself (>225°C) [2]. This wide temperature gap between dehydration and decomposition provides a clear and predictable processing window for applications requiring thermal drying, solvent removal, or melt processing without degrading the core molecule.

Evidence DimensionThermal Event Temperatures
Target Compound DataDecomposition: ~247°C (anhydrous). Dehydration of related salts: 50-175°C.
Comparator Or BaselineN/A (Intrinsic property defining processing window).
Quantified DifferenceA processing window of at least 50°C exists between the end of dehydration and the onset of decomposition.
ConditionsThermogravimetric analysis (TGA) in a static air atmosphere for related salts.

This predictable thermal behavior ensures that the material can be processed (e.g., dried, formulated) without unintended degradation, leading to higher batch-to-batch consistency and final product quality.

Nonphenolic Lignin Oxidation
Head-to-head
VA with TvL / PcL: faster oxidation than 1-HBT VA with BcL: slower oxidation than 1-HBT Ranking: TvL > PcL > BcL > MtL Advantage is enzyme-source-dependent
Mediator selection must match laccase redox potential—VA may support high-redox-potential enzyme studies.
Contaminant Degradation
Reported
VA achieved high degradation of both phenolic (oxybenzone, pentachlorophenol) and non-phenolic (naproxen, atrazine) contaminants. ABTS: high degradation only of phenolics; HBT: high degradation only of non-phenolics.
Broad-spectrum mediator profile may reduce the need for multiple mediator types in mixed waste stream studies.
Cross-study comparison; enzyme inactivation rates must be considered.
Cobalt Detection Method
Cross-study
Direct aqueous: ε₃₆₈ = 4.25 × 10⁴ L·mol⁻¹·cm⁻¹ Extraction-enhanced (VA + zephiramine): ε₃₇₂ = 2.1 × 10⁵ L·mol⁻¹·cm⁻¹ 4.94× sensitivity improvement via extraction
Method flexibility—the same chelator supports routine aqueous or ultra-trace extraction protocols.
Radical Mechanism (-NOH vs. ABTS)
Head-to-head
VA: –NOH type; single radical species with characterized neutral/cationic state ABTS: two-step redox system; distinct radical intermediate Mechanistically different by EPR/ENDOR characterization
Radical structure differences influence substrate selectivity—mediator choice should align with target substrate chemistry.

Colorimetric Metal Ion Analysis

For the spectrophotometric determination of ions like Fe(II), Cu(II), or Co(II) where a distinct color change and moderate binding affinity are required to avoid interference from stronger chelating agents already present in the sample matrix. Its unique spectral properties allow for clear quantification [1].

Coordination Polymer and Pigment Synthesis

As a direct, ready-to-use ligand for synthesizing metal-violurate complexes. Its defined thermal processing window allows for controlled dehydration and formation of anhydrous complexes used as specialty pigments or functional materials without requiring in-situ generation from precursors like barbituric acid [2].

Redox Mediators in Enzymatic and Electrochemical Systems

In biosensors or enzymatic catalysis (e.g., with laccases) where a stable compound with a well-defined redox potential is necessary to facilitate electron transfer. Unlike alloxan, it does not engage in complex redox cycling that generates reactive oxygen species, ensuring a more controlled and specific electrochemical response [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Trace iron analysis in environmental water
Resin-phase preconcentration workflow
Matrix recovery and reproducibility
Laccase directed evolution screening
Colorimetric assay for high-redox-potential laccases
Consistent reporting of high-redox-potential retention
Simultaneous Fe(II) and Co(II) quantification
Additive absorbance without separation
Linearity range and cross-method validation
Trace metal preconcentration prior to FAAS
Solid-phase extraction with MWCNTs at pH 6.0
Quantification limits and CRM accuracy

XLogP3

-1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

157.01235559 Da

Monoisotopic Mass

157.01235559 Da

Heavy Atom Count

11

UNII

05RFR8AC84

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antioxidants

Pictograms

Irritant

Irritant

Other CAS

87-39-8

Wikipedia

Violuric acid

General Manufacturing Information

2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime: INACTIVE

Explore Compound Types